methyl 2-[1-(bromomethyl)cyclobutyl]acetate
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Overview
Description
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.1 g/mol. This compound is often used in scientific experiments, particularly in the fields of organic chemistry and medicinal chemistry. Its unique chemical structure and potential biological activity have garnered significant attention in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(bromomethyl)cyclobutyl]acetate typically involves the bromination of cyclobutylmethyl acetate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of methyl 2-[1-(methyl)cyclobutyl]acetate.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate has several scientific research applications, including:
Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Material Science: Utilized in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-(bromomethyl)cyclobutyl]acetate involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate can be compared with other similar compounds such as:
Cyclobutylmethyl bromide: Similar in structure but lacks the ester functionality.
Methyl 2-[1-(chloromethyl)cyclobutyl]acetate: Similar but with a chlorine atom instead of bromine.
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate: Similar but with a cyclopropyl ring instead of a cyclobutyl ring.
Properties
CAS No. |
2757954-79-1 |
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Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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